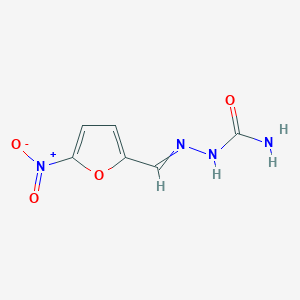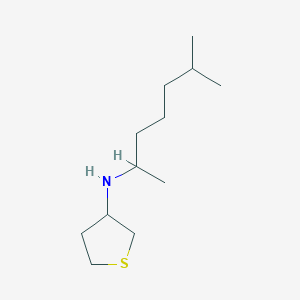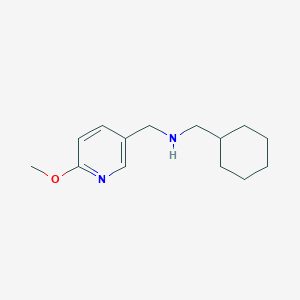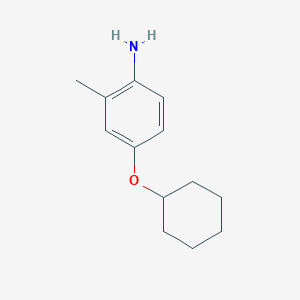
Nitrofural;NFZ
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrofural involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under acidic conditions to form 5-nitro-2-furaldehyde semicarbazone . The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of nitrofural involves the use of reverse osmosis membrane reaction devices. The process includes adding hydrochloric acid and purified water, heating to 60-70°C, and adding 5-nitrofurfural diethyl ester. The mixture is maintained at 80-85°C for complete hydrolysis, followed by the addition of a catalyst and sodium chloride. Aminohydantoin is then added, and the mixture is pressurized and maintained at 90-95°C for reflux. The reaction product is washed with purified water until the pH value is 6.0-8.0, and the final product is obtained after drying .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrofural undergoes several types of chemical reactions, including:
Reduction: Nitrofural can be reduced by bacterial nitroreductases to form reactive intermediates.
Substitution: Reactions with aldehydes and p-toluene sulfinic acid can form N(4)-substituted semicarbazones.
Common Reagents and Conditions
Reduction: Common reagents include bacterial nitroreductases, which convert nitrofural to electrophilic intermediates.
Substitution: Reagents such as aldehydes and p-toluene sulfinic acid are used under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Nitrofural has a wide range of scientific research applications:
Wirkmechanismus
The exact mechanism of action of nitrofural is not fully understood. it is known to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . The inhibition of these enzymes disrupts bacterial metabolism, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Nitrofural belongs to the nitrofuran class of compounds, which includes other members such as nitrofurantoin and furazolidone .
Nitrofurantoin: Used primarily for the treatment of urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofural is unique in its broad-spectrum antibacterial activity and its application in both topical and systemic treatments .
Eigenschaften
IUPAC Name |
[(5-nitrofuran-2-yl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020944 | |
| Record name | Nitrofurazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-87-0 | |
| Record name | Nitrofurazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrofurazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B7820034.png)
![(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820049.png)
![1-(1,3-Benzothiazol-2-YL)-N-[(3-methylphenyl)methyl]methanamine](/img/structure/B7820050.png)

amine](/img/structure/B7820057.png)
![(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7820062.png)
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B7820067.png)

![3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol](/img/structure/B7820074.png)
![1-[(Isopropyl)aminocarbonyl]-4-piperidone](/img/structure/B7820082.png)



